molecular formula C11H15NO2 B13164760 2-(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine

2-(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine

Katalognummer: B13164760
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: XGWDVEDFVOWJKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine is an organic compound that belongs to the class of benzodioxanes This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine typically involves the formation of the benzodioxane ring followed by the introduction of the ethan-1-amine group. One common method involves the cyclization of catechol derivatives with ethylene glycol derivatives under acidic conditions to form the benzodioxane ring. Subsequent alkylation and amination steps introduce the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine is unique due to the presence of both the benzodioxane ring and the ethan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

2-(3-methyl-2H-1,4-benzodioxin-3-yl)ethanamine

InChI

InChI=1S/C11H15NO2/c1-11(6-7-12)8-13-9-4-2-3-5-10(9)14-11/h2-5H,6-8,12H2,1H3

InChI-Schlüssel

XGWDVEDFVOWJKV-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC2=CC=CC=C2O1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.